Cyclopentyl(4-fluorophenyl)methanol
Overview
Description
Cyclopentyl(4-fluorophenyl)methanol is an organic compound characterized by a cyclopentyl group attached to a 4-fluorophenyl ring and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of cyclopentyl magnesium bromide with 4-fluorobenzaldehyde followed by reduction.
Reduction of Ketones: Another method includes the reduction of cyclopentyl(4-fluorophenyl)ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high purity of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to cyclopentyl(4-fluorophenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the hydroxyl group to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions.
Reduction: NaBH4, LiAlH4, in anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Cyclopentyl(4-fluorophenyl)carboxylic acid.
Reduction: Cyclopentyl(4-fluorophenyl)methane.
Substitution: Various substituted cyclopentyl(4-fluorophenyl)methanols.
Scientific Research Applications
Cyclopentyl(4-fluorophenyl)methanol is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopentyl(4-fluorophenyl)methanol exerts its effects depends on its specific application. For example, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Cyclopentyl(4-fluorophenyl)methanol is similar to other fluorinated phenylmethanols, such as:
Cyclopentyl(3-fluorophenyl)methanol
Cyclopentyl(2-fluorophenyl)methanol
Cyclopentyl(4-chlorophenyl)methanol
Uniqueness: this compound is unique due to the presence of the fluorine atom at the para-position of the phenyl ring, which significantly affects its chemical reactivity and biological activity compared to its non-fluorinated or differently substituted counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Cyclopentyl(4-fluorophenyl)methanol is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and drug development. Its unique structure, characterized by a cyclopentyl group attached to a methanol moiety with a para-fluorophenyl substitution, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, summarizing key findings from diverse sources.
- Molecular Formula : CHF
- Molecular Weight : Approximately 194.25 g/mol
- Structure : The presence of the fluorine atom at the para position significantly influences the compound's reactivity and biological interactions.
This compound may interact with various biological targets, including enzymes and receptors. The fluorine substitution can enhance lipophilicity and alter binding affinities, potentially leading to improved therapeutic profiles.
Case Studies and Research Findings
-
Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, docking studies have shown that derivatives of this compound could potentially act as ligands for cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. These studies suggest that such compounds can inhibit COX-2 activity, thus reducing inflammation . -
Calpain Inhibition
A related study on N-(4-fluorophenylsulfonyl)-l-valyl-l-leucinal demonstrated potent calpain inhibition, a mechanism relevant for neuroprotective effects. While this compound is not this compound itself, it highlights the potential for fluorinated phenyl groups to confer similar biological activities . -
Anticancer Potential
Fragment-based drug design studies have shown that compounds with similar structures can impede cancer cell proliferation by targeting specific oncogenic pathways. For example, compounds that inhibit the activity of c-Myc have been linked to reduced tumor growth in breast cancer models . Given its structural similarities, this compound may exhibit comparable properties.
Comparative Analysis
The following table summarizes various compounds related to this compound and their biological activities:
Compound Name | Biological Activity | Key Features |
---|---|---|
This compound | Potential anti-inflammatory and anticancer | Para-fluoro substitution enhances activity |
N-(4-fluorophenylsulfonyl)-l-valyl-l-leucinal | Potent calpain inhibitor | Similar fluorinated structure enhances inhibitory effects |
Cycloheptyl(4-fluorophenyl)methanol | Anti-inflammatory potential | Larger ring size may influence binding characteristics |
Properties
IUPAC Name |
cyclopentyl-(4-fluorophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12,14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBULKZDPYHXKKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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